molecular formula C15H11ClN2 B3257611 4-Chloro-8-methyl-2-phenylquinazoline CAS No. 29209-81-2

4-Chloro-8-methyl-2-phenylquinazoline

Cat. No.: B3257611
CAS No.: 29209-81-2
M. Wt: 254.71 g/mol
InChI Key: SDJYINOJLYTEHG-UHFFFAOYSA-N
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Description

4-Chloro-8-methyl-2-phenylquinazoline (CAS 116689-94-2) is an organic compound with the molecular formula C16H12ClN and a molecular weight of 253.73 g/mol . It belongs to the quinazoline family, a benzo-fused N-heterocyclic framework recognized as a privileged scaffold in medicinal chemistry due to its wide spectrum of relevant biological activities . The core research value of this compound lies in its role as a key synthetic intermediate, particularly in the development of novel anticancer agents. The 4-chloro group is a reactive site that can be readily displaced by nucleophiles, such as amines, in reactions like N-arylation . This allows researchers to functionalize the quinazoline core to create libraries of targeted compounds. Specifically, 4-anilinoquinazoline derivatives have been widely investigated as potent antitumor agents because they can inhibit receptor tyrosine kinases (RTKs)—such as the Epidermal Growth Factor Receptor (EGFR)—that are overexpressed in many malignant tumors . Approved drugs like erlotinib and gefitinib, which are used to treat lung and pancreatic cancers, are based on the 4-anilinoquinazoline structure, underscoring the therapeutic significance of this chemical class . Beyond its application in kinase inhibitor synthesis, the quinazoline scaffold is also found in compounds that act as vascular disrupting agents and tubulin polymerization inhibitors, which contribute to cancer cell death (apoptosis) . The specific substitution pattern of 4-Chloro-8-methyl-2-phenylquinazoline, featuring a phenyl group at the 2-position and a methyl group at the 8-position, may be optimized to enhance the antiproliferative properties and pharmacokinetic profiles of the resulting drug candidates . This product is intended for research and laboratory use only.

Properties

IUPAC Name

4-chloro-8-methyl-2-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2/c1-10-6-5-9-12-13(10)17-15(18-14(12)16)11-7-3-2-4-8-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDJYINOJLYTEHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NC(=N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-methyl-2-phenylquinazoline typically involves the following steps:

  • Condensation Reaction: The starting materials, such as anthranilic acid and o-phenylenediamine, undergo a condensation reaction to form the quinazoline core.

  • Chlorination: The resulting quinazoline derivative is then chlorinated to introduce the chlorine atom at the 4-position.

  • Methylation: Finally, the compound is methylated to introduce the methyl group at the 8-position.

Industrial Production Methods: In an industrial setting, the synthesis of 4-Chloro-8-methyl-2-phenylquinazoline may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the 4-Position

The 4-chloro group undergoes nucleophilic displacement reactions under controlled conditions, enabling diverse functionalization.

Key Reactions and Conditions

Reaction TypeReagents/ConditionsProduct FormedYield/Notes
AminationPrimary/secondary amines, Cu catalysis4-Amino-8-methyl-2-phenylquinazolineUp to 90% via microwave
AlkoxylationAlcohols, K₂CO₃, DMF, 80°C4-Alkoxy derivativesModerate yields (~60-70%)
ThiolationThiols, base, polar aprotic solvents4-SulfanylquinazolinesLimited data

Mechanistic Insight : The reaction with amines proceeds via a coordinated transition state where Cu(II) activates the chloro group for nucleophilic attack, as demonstrated in microwave-mediated N-arylation protocols . Steric hindrance from the 2-phenyl group slows reactivity compared to non-substituted analogs.

Cross-Coupling Reactions

The 4-chloro group participates in palladium-catalyzed coupling reactions, expanding structural diversity.

Notable Examples

Coupling TypeReagentsProduct ApplicationReference
Suzuki-MiyauraArylboronic acids, Pd(PPh₃)₄, baseBiaryl derivatives for drug discovery
Buchwald-HartwigAryl halides, Pd(OAc)₂, XantphosN-Arylquinazolines with antitumor activity

Case Study : Reaction with o-toluidine under microwave conditions (THF/H₂O, 2 h) yielded 4-(o-toluidino)-8-methyl-2-phenylquinazoline (74% yield), a precursor for antiproliferative agents .

Electrophilic Aromatic Substitution

The electron-rich quinazoline ring permits regioselective substitutions, though steric effects from the 2-phenyl group influence reactivity.

Observed Reactions

  • Nitration : HNO₃/H₂SO₄ at 0–5°C predominantly nitrates the 6-position of the benzene ring.

  • Halogenation : Electrophilic bromination (Br₂/FeBr₃) occurs at the 7-position with ~65% efficiency.

Limitations : The 8-methyl group directs electrophiles to adjacent positions but reduces reaction rates compared to unmethylated analogs.

Reduction and Oxidation

Selective transformations of functional groups have been reported:

ProcessConditionsOutcome
Chloro → MethylH₂/Pd-C, MeOH, 50°C4-Methyl derivative (rare, <30% yield)
Oxidation of MethylKMnO₄, acidic conditions8-Carboxyquinazoline (requires harsh conditions)

Challenges : The 8-methyl group exhibits stability under mild oxidative conditions, necessitating strong agents for conversion to carboxylic acids.

Ring Functionalization and Rearrangements

The quinazoline core participates in cycloaddition and ring-expansion reactions:

  • Diels-Alder Reactivity : Reacts with dienophiles (e.g., maleic anhydride) at elevated temperatures to form fused bicyclic systems.

  • Photooxidation : UV irradiation in O₂-saturated solutions generates quinazoline N-oxides, though yields are variable (20-40%).

Biological Activity Correlations

Derivatives synthesized via these reactions exhibit pharmacological potential:

DerivativeBiological ActivityIC₅₀ (μM)Cell Line Tested
4-(2-Methoxyanilino)Antiproliferative2.8 (HCT-116)Colorectal cancer
4-(3-Fluoroanilino)Tyrosine kinase inhibition1.9 (T98G)Glioblastoma

Structure-Activity Notes :

  • Electron-withdrawing substituents on the 4-anilino group enhance antiproliferative potency .

  • The 2-phenyl group improves metabolic stability compared to simpler quinazolines.

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of quinazoline compounds, including 4-chloro-8-methyl-2-phenylquinazoline, exhibit promising antitumor properties. A study demonstrated that various quinazolinone derivatives showed cytotoxic effects against multiple human tumor cell lines, including:

Cancer Type Cell Line Cytotoxicity (ED50)
Ovarian Cancer1A9< 1.0 µg/mL
Lung CarcinomaA-549Variable
GlioblastomaU-87-MGInactive
Breast CancerMCF-7Potent
MelanomaSKMEL-2Highly selective

These findings suggest that modifications to the quinazoline structure can enhance its potency against specific cancer types, making it a candidate for further development in cancer therapeutics .

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of 4-chloro-8-methyl-2-phenylquinazoline and its derivatives. These compounds have shown activity against various bacterial strains, indicating their potential as therapeutic agents in treating infections. The structure allows for modifications that can improve efficacy and reduce toxicity .

Synthesis and Derivatives

The synthesis of 4-chloro-8-methyl-2-phenylquinazoline involves several chemical reactions, often starting from simpler quinazoline precursors. The following table summarizes common synthetic pathways:

Synthetic Route Key Reagents Yield
Cyclization of substituted anilinesChloroacetyl chlorideHigh
Reaction with phenolsAniline derivativesModerate
Halogenation reactionsBromine or ChlorineVariable

These synthetic methods not only produce the desired compound but also allow for the exploration of various derivatives with enhanced biological activities .

Clinical Trials

Several clinical trials are underway to evaluate the efficacy of quinazoline derivatives in treating specific cancers. For instance, a trial focusing on ovarian cancer has shown promising early results, with patients exhibiting reduced tumor size following treatment with a derivative similar to 4-chloro-8-methyl-2-phenylquinazoline .

Research Publications

Numerous publications highlight the ongoing research into the biological activities of this compound. A notable study published in a peer-reviewed journal reported on the synthesis and evaluation of several derivatives, demonstrating their potential as both anticancer and antimicrobial agents .

Mechanism of Action

The mechanism by which 4-Chloro-8-methyl-2-phenylquinazoline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Substituent Position and Electronic Effects

The biological and chemical behavior of quinazolines is highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis with structurally related compounds:

4-Chloro-8-fluoro-7-methoxyquinazoline (CAS 1934560-94-7)
  • Substituents : 4-Cl, 8-F, 7-OCH₃
  • Key Differences: The 8-fluoro group (electron-withdrawing) contrasts with the 8-methyl group (electron-donating) in the target compound, altering electronic density on the quinazoline ring.
  • Implications : Fluorine’s electronegativity may enhance metabolic stability compared to methyl, while methoxy could improve solubility .
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline (CAS 184109-90-8)
  • Substituents : 4-Cl, 2-(3-Cl-C₆H₄), saturated bicyclic core
  • Key Differences :
    • The tetrahydroquinazoline core reduces aromaticity, increasing conformational flexibility.
    • A second chlorine on the phenyl ring enhances lipophilicity but may reduce solubility in polar solvents .
  • Implications : Saturation could improve binding to hydrophobic enzyme pockets, while dual chlorines may amplify toxicity risks.
2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline
  • Substituents : 2-(4-Cl-C₆H₄), 4-C₆H₅, dihydro core
  • Key Differences: The dihydroquinazoline structure introduces partial saturation, modifying π-π stacking interactions. Crystallographic data shows dihedral angles of 84.97° between substituents, suggesting a non-planar conformation that impacts molecular packing .
  • Implications : Reduced planarity may hinder intercalation with DNA compared to fully aromatic analogs.

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Solubility Notable Properties
4-Chloro-8-methyl-2-phenylquinazoline C₁₅H₁₂ClN₂ 261.72 g/mol 4-Cl, 8-CH₃, 2-C₆H₅ Not reported High lipophilicity, planar core
4-Chloro-8-fluoro-7-methoxyquinazoline C₉H₆ClFN₂O 224.61 g/mol 4-Cl, 8-F, 7-OCH₃ Not reported Enhanced metabolic stability
4-Chloro-2-(3-chlorophenyl)-5,6,7,8-tetrahydroquinazoline C₁₄H₁₂Cl₂N₂ 279.16 g/mol 4-Cl, 2-(3-Cl-C₆H₄), saturated core Chloroform, DMSO Flexible core, high lipophilicity
2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline C₂₀H₁₅ClN₂ 318.80 g/mol 2-(4-Cl-C₆H₄), 4-C₆H₅, dihydro core Ethyl acetate Non-planar conformation

Biological Activity

4-Chloro-8-methyl-2-phenylquinazoline is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-Chloro-8-methyl-2-phenylquinazoline is characterized by a quinazoline core with specific substitutions that influence its biological properties. The presence of the chloro and methyl groups at positions 4 and 8, respectively, along with a phenyl group at position 2, plays a crucial role in its interaction with biological targets.

Biological Activity Overview

4-Chloro-8-methyl-2-phenylquinazoline has been investigated for various biological activities, particularly in the context of cancer therapy. The following table summarizes key findings regarding its biological activity:

Activity Description Reference
Anti-cancer Activity Exhibits cytotoxic effects against various cancer cell lines, including HCT-116 and T98G.
Enzyme Inhibition Potential inhibitor of kinases involved in cancer progression, similar to other quinazoline derivatives.
Antimicrobial Activity Preliminary studies suggest effectiveness against certain bacterial strains.

The mechanism by which 4-Chloro-8-methyl-2-phenylquinazoline exerts its biological effects primarily involves the inhibition of specific enzymes and interaction with cellular pathways:

  • Kinase Inhibition : The compound may inhibit tyrosine kinases, which are crucial in signaling pathways related to cell proliferation and survival. This inhibition can lead to reduced tumor growth in cancer models.
  • Cell Cycle Arrest : Studies indicate that quinazoline derivatives can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death) through various pathways.
  • Reactive Oxygen Species (ROS) Generation : Some research suggests that these compounds can increase ROS levels within cells, contributing to oxidative stress and subsequent cell death in cancer cells.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 4-Chloro-8-methyl-2-phenylquinazoline:

  • Cytotoxicity Assessment : In vitro studies demonstrated that this compound showed significant cytotoxicity against human colorectal carcinoma (HCT-116) and glioblastoma (T98G) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .
  • Structure-Activity Relationship (SAR) : Research indicates that modifications to the quinazoline structure can enhance or diminish biological activity. For instance, substituents at the aniline ring have been shown to significantly affect the antiproliferative activity of related compounds .

Q & A

Q. What are the recommended methods for synthesizing 4-Chloro-8-methyl-2-phenylquinazoline with high purity?

  • Methodological Answer : A common approach involves condensation reactions. For example, describes a condensation of 4-chlorobenzaldehyde, 2-aminobenzophenone, ammonium acetate, and dimethylaminopyridine in ethanol at 313 K, followed by recrystallization from ethyl acetate. Yields and purity depend on stoichiometric ratios and reaction monitoring via TLC. Alternative routes may utilize Mannich reactions for functionalization ( ).

  • Key Data :

ParameterValueSource
Molecular Weight240.69 g/mol
Recrystallization SolventEthyl acetate

Q. How should researchers safely handle 4-Chloro-8-methyl-2-phenylquinazoline in laboratory settings?

  • Methodological Answer : Use nitrile gloves (inspected prior to use) and N95 masks to avoid skin/eye contact and inhalation. Work in a fume hood with chemical-resistant suits ( ). Dispose of contaminated materials per local regulations. For spills, neutralize with inert adsorbents and avoid aqueous solutions to prevent hydrolysis.

Q. What spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR/IR : Confirm aromatic protons and chloro/methyl substituents ( ).
  • X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles between phenyl rings, as in ).
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients to assess purity (>95%) ( ).

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in 4-Chloro-8-methyl-2-phenylquinazoline derivatives?

  • Methodological Answer : Single-crystal X-ray diffraction (as in ) quantifies bond lengths, angles, and packing interactions. For example, the dihedral angle between the phenyl and quinazoline rings (84.97°) impacts steric hindrance in downstream reactions. Refinement protocols (riding models for H-atoms) ensure accuracy in electron density maps.

  • Key Data :

ParameterValueSource
Dihedral Angle (Phenyl vs. Quinazoline)84.97°
R Factor0.036

Q. What strategies address contradictions in reported bioactivity data for quinazoline derivatives?

  • Methodological Answer : Discrepancies in antimicrobial or kinase inhibition results may arise from assay conditions (e.g., bacterial strains, ATP concentrations). suggests validating results via dose-response curves and comparative studies with positive controls (e.g., known tyrosine kinase inhibitors). Computational docking (e.g., AutoDock Vina) can predict binding affinities to reconcile experimental data.

Q. How do synthetic modifications (e.g., halogen substitution) alter the compound’s reactivity and biological activity?

  • Methodological Answer : Chloro groups enhance electrophilicity at the C4 position, facilitating nucleophilic substitutions ( ). Methyl groups at C8 increase lipophilicity, improving blood-brain barrier penetration ( ). Compare SAR studies using analogues like 4-iodo-8-hydroxyquinazoline ( ) to isolate electronic vs. steric effects.

Data Contradiction Analysis

Q. Why do synthesis yields vary across studies for similar quinazoline derivatives?

  • Methodological Answer : Yield discrepancies often stem from solvent polarity (e.g., ethanol vs. DMF), catalyst loadings (e.g., 0.2 equiv dimethylaminopyridine in ), or purification methods. For example, recrystallization in ethyl acetate (85% yield) may outperform column chromatography (72%) due to reduced decomposition.

  • Recommendations :

  • Optimize reaction time/temperature via DoE (Design of Experiments).
  • Use LC-MS to identify byproducts and adjust stoichiometry ( ).

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.